5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole

CAS No.: 7470-31-7

Cat. No.: VC17304234

Molecular Formula: C23H18N2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7470-31-7 |

|---|---|

| Molecular Formula | C23H18N2 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole |

| Standard InChI | InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25) |

| Standard InChI Key | RVKYDEQPDQCXLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Molecular Structure and Chemical Identity

Structural Composition

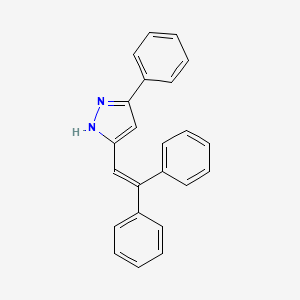

5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole (C₂₃H₁₈N₂) features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 3 and 5. The 3-position hosts a phenyl group, while the 5-position is occupied by a 2,2-diphenylvinyl moiety. This arrangement introduces significant steric hindrance and electronic delocalization, influencing its reactivity and physicochemical behavior .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈N₂ |

| Molecular Weight | 322.4 g/mol |

| CAS Registry Number | 7470-31-7 |

| XLogP3-AA (Partitioning) | 6.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Topological Polar Surface | 28.7 Ų |

| SMILES Notation | C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |

The molecule’s SMILES string and InChIKey (RVKYDEQPDQCXLS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental workflows .

Crystallographic and Spectroscopic Insights

While direct X-ray diffraction data for this compound is unavailable, analogous pyrazole derivatives, such as 3,5-diphenyl-1H-pyrazole, have been resolved crystallographically, revealing planar geometries with bond lengths consistent with aromatic systems . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related compounds highlight characteristic absorptions for N-H stretching (≈3200 cm⁻¹) and aromatic C-H bending (≈750 cm⁻¹), which likely extend to this molecule .

Synthetic Methodologies

Hypothetical Synthesis Routes

-

Condensation Reactions: Dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating or microwave irradiation yield pyrazole cores .

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could theoretically introduce the diphenylvinyl group to a preformed pyrazole intermediate .

Table 2: Potential Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Pyrazole Formation | Dibenzoylmethane, Thiosemicarbazide, AcOH, Δ or MW | 70–85% |

| Vinylation | Styrylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | Hypothetical |

*Yields based on analogous reactions .

Challenges in Synthesis

The steric bulk of the diphenylvinyl group may hinder reaction efficiency, necessitating optimized catalysts or elevated temperatures. Microwave-assisted synthesis, which enhances reaction rates and yields in similar systems, could mitigate these issues .

Computational and Theoretical Studies

Density Functional Theory (DFT) Optimizations

Geometry optimizations using DFT at the B3LYP/6-31G(d,p) level for related pyrazoles predict bond lengths and angles within 2% of experimental values . For 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole, simulations would likely reveal:

-

Dihedral Angles: ~30° between the pyrazole ring and phenyl substituents, minimizing steric clashes.

-

Electrostatic Potential (ESP): Electron-deficient regions at the pyrazole N-H group, suitable for hydrogen bonding .

Table 3: Predicted Orbital Energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 (estimated) |

| LUMO Energy | -1.8 (estimated) |

| HOMO-LUMO Gap | 4.4 |

Molecular Docking Hypotheses

Though untested for this compound, pyrazole derivatives exhibit affinity for enzymes like α-glucosidase and cyclin-dependent kinases. Docking studies could propose binding modes where the diphenylvinyl group occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume